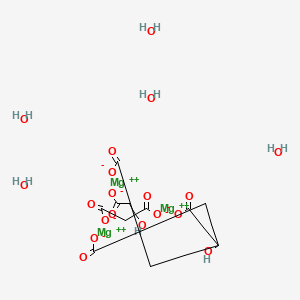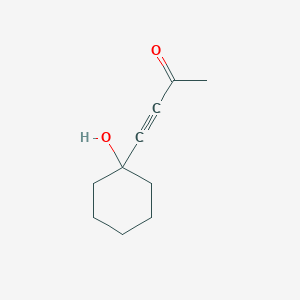
1,2,2,5,5-Pentamethylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2,5,5-Pentamethylpyrrolidine is a heterocyclic organic compound with the molecular formula C9H19N. It is a derivative of pyrrolidine, characterized by the presence of five methyl groups attached to the pyrrolidine ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,2,5,5-Pentamethylpyrrolidine can be synthesized through several methods. One common approach involves the reaction of 2,2,5,5-tetramethylpyrrolidine with formaldehyde under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,2,5,5-Pentamethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The methyl groups in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
Applications De Recherche Scientifique
1,2,2,5,5-Pentamethylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 1,2,2,5,5-pentamethylpyrrolidine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,5,5-Tetramethylpyrrolidine: Lacks one methyl group compared to 1,2,2,5,5-pentamethylpyrrolidine.
1,2,2,5,5-Pentamethylpyrrolidin: A closely related compound with similar structural properties.
Uniqueness
This compound is unique due to its high degree of methylation, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring stability and reactivity under specific conditions .
Propriétés
Numéro CAS |
6496-56-6 |
|---|---|
Formule moléculaire |
C9H19N |
Poids moléculaire |
141.25 g/mol |
Nom IUPAC |
1,2,2,5,5-pentamethylpyrrolidine |
InChI |
InChI=1S/C9H19N/c1-8(2)6-7-9(3,4)10(8)5/h6-7H2,1-5H3 |
Clé InChI |
KGIFNEFQLJMDQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(N1C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Sulfanediylbis[N'-(3,7-dimethylocta-2,6-dien-1-ylidene)propanehydrazide]](/img/structure/B14729329.png)
![2-(2-Chloroethyl)benzo[f]isoindole-1,3-dione](/img/structure/B14729334.png)
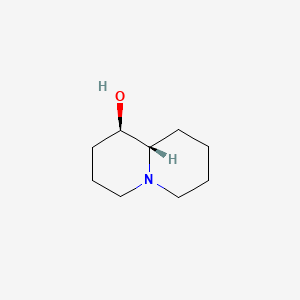

-lambda~5~-phosphane](/img/structure/B14729354.png)
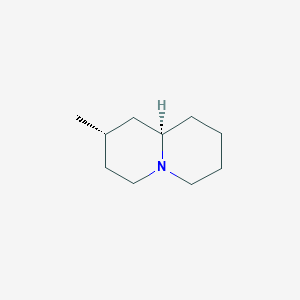

![3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14729373.png)
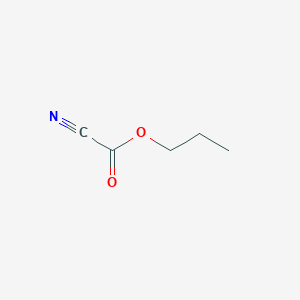
![1-(3-Methylphenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}piperazine](/img/structure/B14729378.png)

